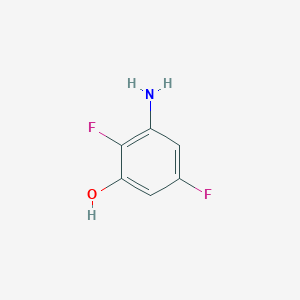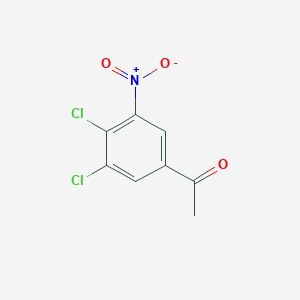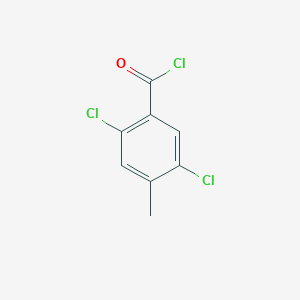
5-Bromo-1,2,3,6-tetrahydro-pyridine
Descripción general
Descripción
“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is a chemical compound with the CAS Number: 1803581-46-5 . It has a molecular weight of 198.49 . The compound is an off-white solid .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors and another on the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds could provide insights into potential synthesis methods.
Physical And Chemical Properties Analysis
“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is an off-white solid . It has a molecular weight of 198.49 .
Aplicaciones Científicas De Investigación
Spectroscopic and Optical Studies
5-Bromo derivatives of pyridine, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies, along with density functional theory (DFT) calculations, provide insights into the geometric structure, vibrational frequencies, and chemical shifts of these compounds. Such research is crucial for understanding the fundamental properties of these substances, which can have implications in various scientific fields including materials science and chemistry (H. Vural & M. Kara, 2017).
Synthesis and Biological Activity
The synthesis of novel pyridine-based derivatives through processes like the Suzuki cross-coupling reaction has been explored. These derivatives demonstrate potential biological activities, such as anti-thrombolytic and biofilm inhibition. For instance, some compounds show significant activity against Escherichia coli, highlighting their potential in pharmaceutical and biological applications (Gulraiz Ahmad et al., 2017).
Photophysical Properties
Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, has revealed a range of redox and emission properties. This research is significant for developing new materials with specific photophysical characteristics, useful in fields like organic light-emitting devices (S. Stagni et al., 2008).
Direcciones Futuras
While specific future directions for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, research on similar compounds suggests potential areas of interest. For example, the synthesis and biological applications of 1,5-naphthyridines have been explored due to their significant importance in the field of medicinal chemistry .
Propiedades
IUPAC Name |
5-bromo-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADVFNGNAIZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)
![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)











